molecular formula C13H17NO4 B15257677 Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate

Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate

Cat. No.: B15257677
M. Wt: 251.28 g/mol
InChI Key: XUGQLNUXFNMRGH-UHFFFAOYSA-N
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Description

Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate is a carbamate derivative featuring a phenyl ring substituted with a methyl group at the 3-position and an isopropoxy group at the 5-position. The carbamoylformate moiety is esterified with a methyl group, contributing to its structural uniqueness. The compound’s physicochemical and biological properties are influenced by its substituents, which distinguish it from related carbamate derivatives.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 2-(3-methyl-5-propan-2-yloxyanilino)-2-oxoacetate

InChI

InChI=1S/C13H17NO4/c1-8(2)18-11-6-9(3)5-10(7-11)14-12(15)13(16)17-4/h5-8H,1-4H3,(H,14,15)

InChI Key

XUGQLNUXFNMRGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)NC(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate typically involves the reaction of 3-methyl-5-(propan-2-yloxy)aniline with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1)

  • Key Differences: The hydroxyl group at the 3-position contrasts with the methyl and isopropoxy groups in the target compound.
  • Stability : Hydroxyl groups may render Methyl (3-hydroxyphenyl)-carbamate more susceptible to oxidative degradation compared to the methyl and ether-protected substituents in the target compound.

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (CAS 1142210-42-1)

  • The absence of a thiadiazole in the target compound may reduce electronic effects but simplify synthesis. The thiadiazole’s electron-withdrawing nature could alter reactivity profiles compared to the target’s electron-donating methyl and isopropoxy groups .
  • Molecular Weight : At 369.4 g/mol, this compound is heavier than typical carbamates, whereas the target compound’s molecular weight is unconfirmed but likely lower due to the absence of sulfur-containing heterocycles.

Physicochemical Properties (Inferred)

Compound Name CAS Molecular Formula Key Substituents Predicted logP Solubility (Aqueous)
Methyl {[3-methyl-5-(isopropoxy)phenyl]carbamoyl}formate N/A C₁₃H₁₅NO₅ 3-methyl, 5-isopropoxy ~2.8 (estimated) Low (lipophilic)
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 C₈H₉NO₃ 3-hydroxyl ~1.5 Moderate
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 1142210-42-1 C₁₈H₁₅N₃O₄S Thiadiazole, methoxybenzoate ~3.2 Low

Notes:

  • logP : Estimated using substituent contributions (e.g., isopropoxy adds +0.6, methyl +0.5) .
  • Solubility : Hydroxyl groups enhance solubility; bulky lipophilic groups reduce it.

Reactivity and Stability

  • Hydrolysis : The methyl ester in the target compound may undergo hydrolysis under basic conditions, similar to other carbamates. Thiadiazole-containing analogs (e.g., CAS 1142210-42-1) may exhibit slower hydrolysis due to electron-withdrawing effects stabilizing the ester .
  • Metabolism : Isopropoxy groups are metabolically stable compared to hydroxyl groups, which may undergo glucuronidation or sulfation .

Research Findings and Implications

  • Bioactivity: While direct data are unavailable, structural analogs like Methyl (3-hydroxyphenyl)-carbamate and thiadiazole derivatives are associated with enzyme inhibition (e.g., phosphatase or kinase targets) .
  • Synthetic Accessibility : The absence of sulfur heterocycles in the target compound may streamline synthesis compared to thiadiazole-containing derivatives, which require specialized reagents .

Biological Activity

Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate (CID 125454333) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies, data tables, and detailed research results.

  • Molecular Formula : C13H17NO4
  • Molecular Weight : 251.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2060039-19-0

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological pathways. The compound has been studied for its potential anti-inflammatory and neuroprotective effects.

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus mitigating inflammatory responses.
  • Neuroprotective Effects : Preliminary studies indicate that this compound can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions such as neurodegenerative diseases.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on SH-SY5Y neuronal cells subjected to oxidative stress. Key findings include:

  • Cell Viability : The compound improved cell viability under oxidative stress conditions, suggesting a protective role.
Concentration (µM)Cell Viability (%)
050
1075
5085
  • Mechanism : The protective effects were linked to the inhibition of apoptosis and necrosis pathways, with significant reductions in caspase-3 activity observed at concentrations of 10 µM and higher.

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. The results indicated:

  • Cytokine Inhibition : this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150100
Compound (10 µM)7550
Compound (50 µM)3020

Pharmacological Implications

The biological activities of this compound suggest potential therapeutic applications in treating inflammatory diseases and neurodegenerative disorders. Further studies are warranted to explore its efficacy and safety profiles in vivo.

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